![molecular formula C25H22N6O4S B3018723 Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone CAS No. 893271-90-4](/img/structure/B3018723.png)
Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone
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Overview
Description
“Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone” is a complex organic compound. It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a 1,3,5-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Scientific Research Applications
Antibacterial Activity
The realm of medicinal chemistry has embraced furan derivatives due to their remarkable therapeutic efficacy. Furan-containing compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have been inspired to create innovative antibacterial agents by incorporating the furan nucleus. These agents could potentially combat microbial resistance, which is a global issue. Furan derivatives offer a wide range of prospects for developing more effective and secure antimicrobial agents.
Other Therapeutic Applications
Beyond the mentioned fields, furan derivatives have been studied for their diuretic, muscle relaxant, anti-anxiety, and anti-aging effects. Additionally, ongoing research investigates their potential in treating glaucoma, hypertension, and neurodegenerative conditions.
Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its biological activities. Additionally, its potential applications in various fields, such as medicine and materials science, could be explored .
Mechanism of Action
Target of Action
Related compounds have been found to interact with theAdenosine receptor A2a . This receptor plays a crucial role in many biochemical processes, including inflammation and neurotransmission.
Mode of Action
The exact mode of action of this compound is currently unknown. This can lead to changes in cellular signaling and function .
Biochemical Pathways
adenosine signaling . Adenosine receptors play a key role in various physiological processes, including immune response, sleep regulation, and vasodilation .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, ie, the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
Based on its potential target, it may modulate immune response, sleep regulation, and vasodilation .
properties
IUPAC Name |
furan-2-yl-[4-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O4S/c1-17-8-10-18(11-9-17)36(33,34)24-23-26-22(19-5-2-3-6-20(19)31(23)28-27-24)29-12-14-30(15-13-29)25(32)21-7-4-16-35-21/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWORGFQYCWNBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(=O)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone |
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